molecular formula C17H18N4O6S B117337 Oxasulfuron CAS No. 144651-06-9

Oxasulfuron

Cat. No. B117337
M. Wt: 406.4 g/mol
InChI Key: IOXAXYHXMLCCJJ-UHFFFAOYSA-N
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Description

Oxasulfuron is a sulfonylurea herbicide . It is used in agriculture, specifically on soybeans, for post-emergence control of broad-leaf weeds and grasses . The molecular formula of Oxasulfuron is C17H18N4O6S .


Molecular Structure Analysis

The molecular structure of Oxasulfuron consists of a sulfonyl group (-S(=O)2-) bonded to a nitrogen atom of a ureylene group (N,N-dehydrourea, a dehydrogenated derivative of urea) .


Chemical Reactions Analysis

Oxasulfuron is subject to pH-dependent hydrolytic degradation and can undergo photolytic degradation both in liquid and sorbed phases . Two new intermediates rising from the photolytic reaction of Oxasulfuron have been identified in an aqueous environment .


Physical And Chemical Properties Analysis

Oxasulfuron is a beige powder . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 97.2±0.4 cm3, and a molar volume of 271.4±5.0 cm3 . It has 10 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

1. Pesticide Risk Assessment

Oxasulfuron has been the subject of pesticide risk assessments, particularly by the European Food Safety Authority (EFSA). The assessments focused on its use as a herbicide on crops like soybeans, evaluating the substance's reliability and identifying any concerns within the regulatory framework (EFSA Journal, 2017).

2. Environmental Persistence and Degradation

Research has been conducted on the persistence of oxasulfuron in soil and its degradation under various conditions. A study found that oxasulfuron dissipated from field soil with a certain half-life, and its degradation was affected by factors like soil pH and microbial activity (Journal of Environmental Science and Health, Part B, 2006).

3. Identification of Degradation Products

Researchers identified new intermediates resulting from the photolytic reaction of oxasulfuron in an aquatic environment, using advanced analytical methods like capillary electrophoresis and mass spectrometry (Environmental Chemistry Letters, 2006).

4. Analysis in Agricultural Products

A study focused on developing methods for analyzing sulfonylurea herbicides, including oxasulfuron, in rapeseed oil samples. This involved extraction techniques and high-performance liquid chromatography for accurate determination (Food Analytical Methods, 2017).

5. Field Application and Interaction with Soil Amendments

The effect of green compost as a soil amendment on the behavior of oxasulfuron under field conditions was studied. This included evaluating the herbicide's dissipation, persistence, and mobility in soil, both unamended and amended with green compost (Journal of Environmental Management, 2018).

6. Integrated Weed Management in Agriculture

Research on integrated weed management in rainfed upland rice included the study of oxasulfuron's efficacy when applied alone or in combination with other weed control methods (Indian Journal of Agronomy, 2007).

Safety And Hazards

Oxasulfuron may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6S/c1-10-7-11(2)19-16(18-10)20-17(23)21-28(24,25)14-6-4-3-5-13(14)15(22)27-12-8-26-9-12/h3-7,12H,8-9H2,1-2H3,(H2,18,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXAXYHXMLCCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC3COC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034364
Record name Oxasulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxasulfuron

CAS RN

144651-06-9
Record name Benzoic acid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-, 3-oxetanyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144651-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxasulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144651069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxasulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-, 3-oxetanyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXASULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698F069J44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
417
Citations
European Food Safety Authority (EFSA) - EFSA Journal, 2017 - Wiley Online Library
… a conclusion on whether oxasulfuron can be expected to meet … of the representative use of oxasulfuron as a herbicide on … The use of oxasulfuron according to the representative use …
Number of citations: 1 efsa.onlinelibrary.wiley.com
European Food Safety Authority - EFSA Journal, 2012 - Wiley Online Library
… established at European level for the pesticide active substance oxasulfuron. In order to assess the occurrence of oxasulfuron residues in plants, processed commodities, rotational …
Number of citations: 2 efsa.onlinelibrary.wiley.com
L Scrano, SA Bufo, F Menzinger… - Environmental Chemistry …, 2006 - Springer
Two new intermediates rising from the photolytic reaction of the sulfonylurea herbicide oxasulfuron have been identified in aqueous environment. The higher concentrations of the two …
Number of citations: 5 link.springer.com
EFS Authority - EFSA Journal, 2017 - ncbi.nlm.nih.gov
… a conclusion on whether oxasulfuron can be expected to meet … of the representative use of oxasulfuron as a herbicide on … The use of oxasulfuron according to the representative use …
Number of citations: 2 www.ncbi.nlm.nih.gov
KA Nelson - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
JF Zhou, MZ Zhang, GM Zhong, CZ Liu… - Weed Science (China …, 2009 - cabdirect.org
… % oxasulfuron. The control efficiencies to gramineous weeds were 93.3, 95.2 and 96.5 at 40 days after application of 50% oxasulfuron … Moreover, the application of 50% oxasulfuron had …
Number of citations: 0 www.cabdirect.org
C Campagna, M Airoldi, R Bassi, F Casola… - … , Perugia, 16-20 aprile …, 2000 - cabdirect.org
Dynam 75 WG is a new herbicide for the selective post-emergence control of weeds in soyabean (Glycine spp.) containing 75% of oxasulfuron, active ingredient belonging to the …
Number of citations: 0 www.cabdirect.org
N Grahovac, Z Suturović, A Kondić-Špika… - … of Pesticides in Food …, 2013 - fiver.ifvcns.rs
… The dissipation of nicosulfuron and oxasulfuron … for oxasulfuron. The field dissipation half-life time for nicosulfuron at the topsoil (0-30cm soil depth) was 5.2 days while for oxasulfuron …
Number of citations: 0 fiver.ifvcns.rs
N Grahovac, A Kondić-Špika, Z Stojanović… - … on Analytical and …, 2017 - fiver.ifvcns.rs
Rimsulfuron, prosulfuron and oxasulfuron are a group of sulfonylurea herbicides that have been widely used for controlling weeds in a variety of vegetables and other crops. Because of …
Number of citations: 0 fiver.ifvcns.rs
G Malidža, D Škorić, S Jocić - Proceedings of 15th International …, 2000 - isasunflower.org
The objective of this investigation was to determine the reaction of wild sunflower to a number of acetolactate synthase (ALS) inhibitors. We used a wild sunflower population from …
Number of citations: 24 www.isasunflower.org

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